2-Fluorophenanthrene

描述

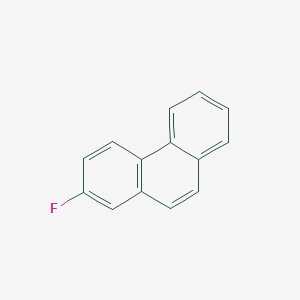

2-Fluorophenanthrene is a member of the class of hydrocarbons known as polycyclic aromatic hydrocarbons (PAHs). It is characterized by the presence of a fluorine atom attached to the phenanthrene structure, which consists of three fused benzene rings. This compound has been utilized in various analytical and research applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: 2-Fluorophenanthrene can be synthesized through several methods. One common approach involves the fluorination of phenanthrene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a catalyst like silver triflate (AgOTf) to enhance the fluorination process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product .

化学反应分析

Types of Reactions: 2-Fluorophenanthrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the phenanthrene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include fluorinated quinones, dihydrofluorophenanthrenes, and various substituted phenanthrene derivatives .

科学研究应用

Materials Science

Photoluminescent Materials

2-Fluorophenanthrene exhibits significant photoluminescence (PL) properties, making it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to emit light upon excitation allows for efficient energy conversion in these devices.

Table 1: Photophysical Properties of this compound

| Property | Value |

|---|---|

| Emission Wavelength | ~ 450 nm |

| Quantum Yield | ~ 0.85 |

| Thermal Stability | High (> 300 °C) |

| Solubility in Organic Solvents | Moderate (e.g., THF) |

Recent studies have indicated that derivatives of fluorophenanthrene can enhance the performance of OLEDs due to their improved charge transport properties and thermal stability compared to non-fluorinated analogs .

Organic Electronics

Charge Transport Materials

Due to its favorable electronic properties, this compound is explored as a potential electron transport material in organic photovoltaics. Its incorporation into device architectures has shown improved efficiency in charge separation and transport, which are critical for enhancing the overall performance of solar cells.

Case Study:

A recent investigation into the use of this compound derivatives in OLEDs demonstrated that these compounds not only improved light emission but also exhibited better thermal stability and lower toxicity compared to traditional PAHs . This makes them attractive candidates for commercial applications in lighting and display technologies.

Medicinal Chemistry

Drug Design

Fluorinated compounds are often utilized in drug design due to their ability to modify biological activity and pharmacokinetics. The introduction of fluorine can enhance lipophilicity, metabolic stability, and binding affinity to biological targets.

Table 2: Comparison of Fluorinated vs. Non-Fluorinated Compounds

| Compound Type | Lipophilicity (Log P) | Metabolic Stability | Binding Affinity |

|---|---|---|---|

| Non-Fluorinated | Low | Moderate | Variable |

| Fluorinated | High | High | Improved |

Research indicates that the incorporation of fluorine into phenanthrene derivatives can lead to significant improvements in these properties, making them promising candidates for further development as therapeutic agents .

Environmental Applications

Detection of Pollutants

Fluorinated PAHs like this compound are being studied for their utility in environmental monitoring. Their unique spectral properties allow for sensitive detection methods in analytical chemistry, particularly in the assessment of air and water quality.

Case Study:

A study highlighted the effectiveness of using fluorinated PAHs as markers for pollution tracking, demonstrating that their presence correlates with industrial discharge levels. The ability to detect these compounds at low concentrations makes them valuable tools for environmental scientists .

作用机制

The mechanism by which 2-Fluorophenanthrene exerts its effects is primarily through its interaction with aromatic systems. The presence of the fluorine atom influences the electronic distribution within the molecule, enhancing its reactivity and interaction with other compounds. This makes it a valuable tool in studying fluorination mechanisms and aromaticity .

相似化合物的比较

- 1-Fluoronaphthalene

- 2-Fluorofluorene

- 3-Fluorophenanthrene

- 1-Fluoropyrene

- 2-Fluorochrysene

Comparison: 2-Fluorophenanthrene is unique due to its specific fluorination pattern, which affects its chemical and physical properties. Compared to other fluorinated PAHs, it exhibits distinct NMR chemical shifts and reactivity profiles, making it particularly useful in analytical and synthetic applications .

生物活性

2-Fluorophenanthrene is a fluorinated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique biological activity and potential implications in toxicology and medicinal chemistry. The introduction of fluorine into PAHs can significantly alter their physicochemical properties, biological interactions, and metabolic pathways. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 2-position of the phenanthrene ring system. This modification influences its electronic properties, solubility, and interactions with biological macromolecules. The fluorine atom can enhance lipophilicity and alter conformational dynamics, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Fluorinated PAHs, including this compound, can form reactive intermediates that bind covalently to DNA, leading to mutagenic effects. Studies have shown that the electrophilic nature of certain metabolites can result in DNA damage through the formation of adducts .

- Reactive Oxygen Species (ROS) Generation : The metabolism of fluorinated compounds often leads to the production of reactive oxygen species, which can induce oxidative stress in cells. This stress is associated with various pathological conditions, including cancer .

- Altered Metabolic Pathways : The introduction of fluorine can modify metabolic pathways. Research indicates that fluorinated PAHs may undergo different biotransformation processes compared to their non-fluorinated counterparts, potentially leading to increased toxicity or altered pharmacokinetics .

Toxicological Studies

Several studies have investigated the toxicological profiles of this compound and related compounds:

- Tumorigenicity : Comparisons with other fluorinated PAHs reveal that this compound exhibits varying levels of tumorigenicity depending on its structural modifications. For instance, compounds like 6-fluorobenzo[c]phenanthrene showed increased tumorigenicity relative to their non-fluorinated analogs .

- Cellular Effects : In vitro studies have demonstrated that exposure to this compound can lead to cellular apoptosis and necrosis in various cell lines. The compound's ability to induce oxidative stress contributes significantly to its cytotoxic effects .

Study on Fluorinated PAHs

A notable study focused on the synthesis and characterization of regiospecifically fluorinated PAHs, including this compound. The findings highlighted how fluorination affects the solubility and reactivity of these compounds. Specifically, it was observed that the introduction of fluorine could enhance solubility without compromising stability in certain environments .

Pharmacokinetic Analysis

Research analyzing the pharmacokinetic properties of fluorinated compounds indicated that this compound may exhibit altered absorption and distribution characteristics compared to non-fluorinated phenanthrenes. The study emphasized the need for further investigation into how these modifications impact therapeutic efficacy and safety profiles in drug design .

Data Summary

| Property | Non-Fluorinated Phenanthrene | This compound |

|---|---|---|

| Lipophilicity | Moderate | Increased |

| Solubility | Lower | Higher |

| Tumorigenicity | Variable | Increased potential |

| Oxidative Stress Induction | Low | High |

属性

IUPAC Name |

2-fluorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUPASIKQIWSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565815 | |

| Record name | 2-Fluorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-41-1 | |

| Record name | 2-Fluorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。